molecular formula C8H7N3O2 B1593244 6-Nitro-1H-indol-4-amine CAS No. 885520-44-5

6-Nitro-1H-indol-4-amine

Cat. No.: B1593244
CAS No.: 885520-44-5
M. Wt: 177.16 g/mol
InChI Key: BIPDYNQMNKZUFH-UHFFFAOYSA-N
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Description

6-Nitro-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indol-4-amine typically involves the nitration of 1H-indol-4-amine. This can be achieved through the reaction of 1H-indol-4-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require careful control of temperature and concentration to ensure the selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitro-1H-indol-4-amine has several applications in scientific research:

Comparison with Similar Compounds

    6-Amino-1H-indol-4-amine: Similar structure but with an amino group instead of a nitro group.

    1H-indol-4-amine: The parent compound without the nitro substitution.

Uniqueness: 6-Nitro-1H-indol-4-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a valuable intermediate in synthetic chemistry and a potential pharmacophore in medicinal chemistry .

Properties

IUPAC Name

6-nitro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDYNQMNKZUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646457
Record name 6-Nitro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-44-5
Record name 6-Nitro-1H-indol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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